molecular formula C6H13NO2 B8284842 4-Hydroxy-4-methyl-pentan-2-one oxime

4-Hydroxy-4-methyl-pentan-2-one oxime

Cat. No. B8284842
M. Wt: 131.17 g/mol
InChI Key: RIGUXCDLUKALKD-UHFFFAOYSA-N
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Patent
US07449581B2

Procedure details

A mixture of 4-hydroxy-4-methyl-2-pentanone (10.0 g, 85.7 mmole) and hydroxylamine hydrochloride (22.17 g, 343 mmole) in 90 ml of water was stirred vigorously at room temperature. To this solution was added slowly over a period of an hour solid sodium bicarbonate (26.8 g, 343 mmole). After 3 hours the reaction mixture was extracted with ethyl acetate (3×, 100 ml), dried (MgSO4) and evaporated under reduced pressure, to give the product as an oil. Yield 11.2 g
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
22.17 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
26.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]([CH3:8])([CH3:7])[CH2:3][C:4](=O)[CH3:5].Cl.[NH2:10][OH:11].C(=O)(O)[O-].[Na+]>O>[OH:1][C:2]([CH3:8])([CH3:7])[CH2:3][C:4](=[N:10][OH:11])[CH3:5] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC(CC(C)=O)(C)C
Name
Quantity
22.17 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
90 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
26.8 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred vigorously at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After 3 hours the reaction mixture was extracted with ethyl acetate (3×, 100 ml)
Duration
3 h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC(CC(C)=NO)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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